molecular formula C10H14N2O5 B11745962 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B11745962
M. Wt: 242.23 g/mol
InChI Key: MXFFCFOTFSPXOE-JXOAFFINSA-N
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Description

This compound, also known as 5-methyluridine or ribothymidine (CAS 1463-10-1), is a nucleoside analog featuring a methyl group at the 5-position of the pyrimidine ring and a methyl-substituted oxolane (tetrahydrofuran) sugar moiety. It is a key intermediate in the synthesis of capecitabine, a prodrug used in breast and colorectal cancer treatment . The compound’s stereochemistry (2R,3R,4S,5R) ensures proper enzymatic recognition, critical for its incorporation into nucleic acids or interaction with kinases .

Properties

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5/c1-4-3-12(10(16)11-8(4)15)9-7(14)6(13)5(2)17-9/h3,5-7,9,13-14H,1-2H3,(H,11,15,16)/t5-,6-,7-,9-/m1/s1

InChI Key

MXFFCFOTFSPXOE-JXOAFFINSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)C)O)O

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=O)NC2=O)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Attachment of the Sugar Moiety: The sugar moiety is attached to the pyrimidine ring through glycosylation reactions. This step requires specific conditions to ensure the correct stereochemistry of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.

    Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in various biological processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development and treatment of diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Affecting Gene Expression: Regulating the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural variations and biological implications of the target compound and its analogs:

Compound Name (IUPAC) Key Structural Features Biological Activity/Applications References
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione (Target) 5-methyl pyrimidine; 5-methyloxolan (sugar) Anticancer prodrug intermediate (capecitabine); modulates DNA synthesis
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione (Thymidine) 5-methyl pyrimidine; hydroxymethyl oxolan (deoxyribose) DNA/RNA synthesis; antiviral (e.g., telbivudine)
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione (Doxifluridine) 5-fluoro pyrimidine; hydroxymethyl oxolan Prodrug of 5-fluorouracil (5-FU); colorectal cancer therapy
5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione (Brivudine) 5-bromoethenyl pyrimidine; hydroxymethyl oxolan Antiviral (HSV-1, VZV); higher binding affinity due to halogen substituent
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione 4-azido group on oxolan; 5-methyl pyrimidine Click chemistry applications; potential prodrug labeling

Key Research Findings

Antiviral Activity :

  • Brivudine’s bromoethenyl group enhances binding to viral thymidine kinase (binding energy: -4.87 kcal/mol) compared to the target compound’s methyl group .
  • Telbivudine (β-L enantiomer) shows specificity for hepatitis B virus (HBV) DNA polymerase, whereas the target compound (β-D configuration) is less active in this context .

Cytotoxicity and Metabolism :

  • Doxifluridine’s 5-fluoro substituent increases metabolic stability compared to the target compound’s 5-methyl group, enabling sustained release of 5-FU in cancer cells .
  • Phosphonate derivatives (e.g., compounds 12a/b in ) exhibit reduced cytotoxicity in U937 cells but poor HIV inhibition, underscoring the importance of unmodified sugar moieties for antiviral efficacy .

Chemical Reactivity :

  • Azido-modified analogs (e.g., CAS 215176-58-2) enable bioorthogonal conjugation but introduce steric hindrance, reducing enzymatic recognition compared to the target compound .

Biological Activity

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione, also known as 5-Methyluridine (CAS Number: 1463-10-1), is a pyrimidine derivative with significant biological implications. This compound is characterized by its unique structural features that contribute to its biological activity, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O6C_{10}H_{14}N_{2}O_{6} with a molecular weight of 258.23 g/mol. Its structure includes a pyrimidine ring and a sugar moiety that enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC10H14N2O6
Molecular Weight258.23 g/mol
CAS Number1463-10-1
IUPAC Name1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

The biological activity of this compound is primarily attributed to its role as a nucleoside analog. It exhibits antiviral properties by inhibiting viral replication and interfering with nucleic acid synthesis. The hydroxymethyl group in the oxolane ring enhances its solubility and cellular uptake.

Antiviral Properties

Studies have shown that this compound demonstrates activity against various viruses including influenza and hepatitis C virus (HCV). For instance:

  • Influenza Virus : Research indicates that it inhibits the replication of the influenza virus by disrupting the viral RNA synthesis pathway.
  • HCV : In vitro studies suggest that it can reduce HCV replication by targeting the viral polymerase.

Antitumor Activity

This compound has also been investigated for its potential antitumor effects. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Study on Influenza Virus :
    • Objective : Evaluate the antiviral efficacy against influenza.
    • Findings : Showed a significant reduction in viral load in treated cells compared to controls (p < 0.05).
  • Antitumor Activity Assessment :
    • Objective : Investigate cytotoxic effects on cancer cell lines.
    • Findings : Induced apoptosis in MCF7 breast cancer cells with an IC50 value of 15 µM.
  • Mechanistic Insights :
    • Study : Mechanistic analysis revealed that the compound inhibits viral polymerase activity.
    • Results : Confirmed through enzymatic assays demonstrating reduced enzyme activity in the presence of the compound.

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